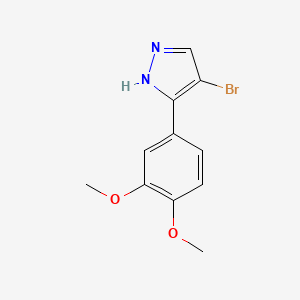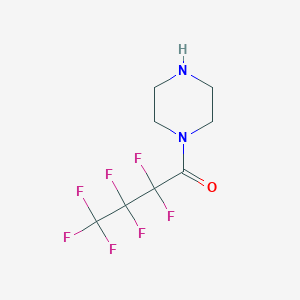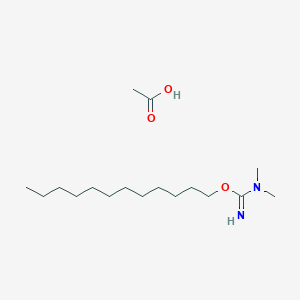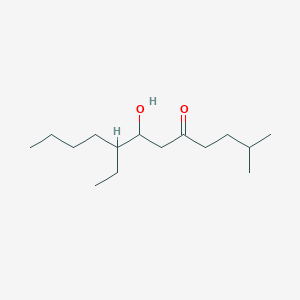![molecular formula C28H38O8 B14141448 Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 89318-01-4](/img/structure/B14141448.png)
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of multiple ethoxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. It is known for its high fluorescence quantum yield, making it a valuable material in photoluminescence applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a photoluminescent material due to its high fluorescence quantum yield.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology:
- Potential applications in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Research is ongoing into its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Mécanisme D'action
The mechanism by which Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects is primarily through its interaction with light. The multiple ethoxy groups enhance its solubility and stability, allowing it to efficiently absorb and emit light. This makes it an excellent candidate for use in photoluminescent applications. The compound’s molecular targets and pathways are largely related to its ability to participate in electron transfer processes, making it valuable in the development of electronic devices .
Comparaison Avec Des Composés Similaires
1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone: Similar structure but with quinone groups, used in different photoluminescent applications.
9,10-Bis((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)anthracene: Another derivative with similar ethoxy groups, used in self-assembling materials.
Uniqueness: Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- stands out due to its high fluorescence quantum yield and its ability to form stable, self-assembling structures. This makes it particularly valuable in the development of advanced photoluminescent materials and optoelectronic devices .
Propriétés
Numéro CAS |
89318-01-4 |
|---|---|
Formule moléculaire |
C28H38O8 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C28H38O8/c1-29-11-13-31-15-17-33-19-21-35-27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)36-22-20-34-18-16-32-14-12-30-2/h3-10H,11-22H2,1-2H3 |
Clé InChI |
SQWQQMOLSOBDJD-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)





![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
